Tert-butyl 2-pyrrolidin-3-ylbenzoate
Description
Tert-butyl 2-pyrrolidin-3-ylbenzoate is a benzoate ester derivative featuring a pyrrolidine ring substituted at the 3-position and a tert-butyl ester group. This compound is structurally characterized by its aromatic benzoate core, which is functionalized with a pyrrolidine moiety—a five-membered nitrogen-containing heterocycle.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
tert-butyl 2-pyrrolidin-3-ylbenzoate |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)13-7-5-4-6-12(13)11-8-9-16-10-11/h4-7,11,16H,8-10H2,1-3H3 |
InChI Key |
IKQMXZDRWCLCCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1C2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for preparing tert-butyl esters involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This process includes Csp3-H bond oxidation, C-CN bond cleavage, and C-O bond formation in a one-pot reaction . Another method involves the use of phosphorus trichloride (PCl3) to mediate the transesterification and aminolysis of tert-butyl esters via acid chloride formation .
Industrial Production Methods
Industrial production methods for tert-butyl esters typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-pyrrolidin-3-ylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to more reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
Tert-butyl 2-pyrrolidin-3-ylbenzoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a precursor for bioactive molecules, aiding in the development of new pharmaceuticals.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-pyrrolidin-3-ylbenzoate involves its interaction with molecular targets and pathways within biological systems. The pyrrolidine ring, in particular, is known to enhance the compound’s binding affinity and selectivity towards specific proteins and enzymes . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
- Structure: A benzoate ester with a pyridine ring substituted at the 2-position with an amino and methyl group.
- Key Differences : Replaces the pyrrolidine ring with a pyridine moiety, altering electronic properties and hydrogen-bonding capacity.
Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
- Structure : Features a stereochemically defined pyrrolidine ring with hydroxymethyl and 4-methoxyphenyl substituents.
- Key Differences : The stereochemistry (3S,4R) and additional substituents enhance selectivity in chiral synthesis or receptor binding.
- Safety: No known hazards reported, but toxicological data remain incomplete .
Tert-butyl 2,5-difluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzoate
- Structure : Combines a fluorinated benzoate core with a triazolopyridine heterocycle.
- Synthesis : Prepared via nucleophilic substitution with 70% yield, demonstrating efficient synthetic routes for similar esters .
Reactivity and Stability
- Thermal Stability : Tert-butyl esters are generally stable under ambient conditions but may decompose under strong acids or bases, releasing isobutylene gas .
- Reactivity : Pyrrolidine’s secondary amine may participate in alkylation or acylation reactions, while the ester group is susceptible to hydrolysis.
- Safety Notes: Avoid exposure to oxidizing agents (e.g., peroxides) and strong acids to prevent decomposition . Use personal protective equipment (PPE) such as nitrile gloves and respiratory protection if handling powdered forms .
Regulatory and Handling Considerations
- Storage : Store in sealed containers away from heat and moisture; tertiary butyl derivatives are often flammable (e.g., tert-butyl alcohol has a flash point of 11°C) .
- Exposure Limits : While specific limits for this compound are unlisted, tert-butyl alcohol’s OSHA PEL (100 ppm) provides a benchmark for workplace safety .
- Environmental Impact: No ecological data available; dispose of via authorized hazardous waste facilities .
Biological Activity
Tert-butyl 2-pyrrolidin-3-ylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound consists of a pyrrolidine ring attached to a benzoate moiety, characterized by the presence of a tert-butyl group. This structure enhances lipophilicity, which may affect bioavailability and interactions with biological targets. The compound's unique configuration allows it to mimic neurotransmitters, potentially influencing various neurological pathways.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The pyrrolidine ring facilitates mimicry of neurotransmitters, while the ester group can undergo hydrolysis, releasing active benzoic acid derivatives that interact with biological targets such as:
- Receptors : Modulation of neurotransmitter receptors.
- Enzymes : Interaction with hydrolytic enzymes, influencing metabolic pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Neuropharmacological Effects : The compound may exhibit effects on central nervous system (CNS) functions due to its structural similarity to neurotransmitters.
- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for treating inflammatory conditions.
- Analgesic Activity : Similar compounds have demonstrated analgesic properties, warranting further investigation into this aspect.
Case Studies and Experimental Data
Recent studies have highlighted the compound's potential applications in various fields:
- In vitro Studies : Research has demonstrated that this compound can inhibit specific enzymatic activities. For instance, it has been shown to affect the secretion of virulence factors in pathogenic bacteria, indicating its utility in infectious disease research.
- Animal Models : In animal models, the compound has been tested for its effects on pain relief and inflammation reduction. Doses were administered to observe behavioral changes indicative of analgesia and anti-inflammatory responses.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
